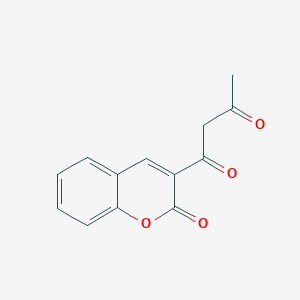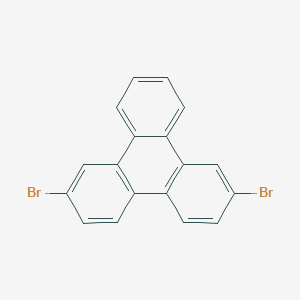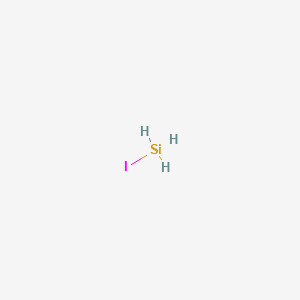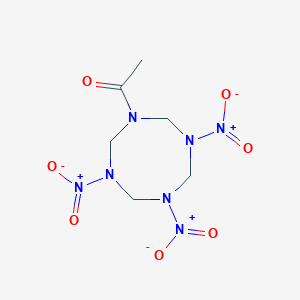
Solex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solex, also known as Soluble Extract of Lignocellulose, is a plant-based substance that has gained attention in the scientific community due to its potential applications in various fields. Solex is derived from lignocellulosic biomass, which is a complex mixture of plant materials such as wood, grass, and agricultural waste. The synthesis method of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes.
Mechanism Of Action
The mechanism of action of Solex is not fully understood, but it is believed to be due to the presence of various bioactive compounds such as phenolic acids, flavonoids, and lignans. These compounds have been found to have antioxidant and anti-inflammatory properties, which may contribute to the health benefits of Solex.
Biochemical And Physiological Effects
Solex has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce the risk of chronic diseases such as cancer and diabetes. Solex has also been found to have prebiotic effects, which may help to improve gut health and digestion.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Solex in lab experiments is that it is a renewable and sustainable resource. It is also relatively cheap and easy to produce compared to other plant extracts. However, one of the limitations of using Solex is that it is a complex mixture of compounds, which can make it difficult to isolate and identify specific bioactive components.
Future Directions
There are several future directions for research on Solex. One area of interest is the identification and isolation of specific bioactive compounds in Solex. This would allow for a better understanding of the mechanism of action and potential applications of Solex. Another area of interest is the development of new and innovative methods for the production of Solex, which could make it more cost-effective and sustainable. Finally, more research is needed to explore the potential applications of Solex in various fields such as biotechnology, agriculture, and medicine.
Synthesis Methods
The synthesis of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes. The first step involves the pretreatment of the biomass, which can be done using physical methods such as milling or chemical methods such as acid or alkali treatment. The pretreatment step is essential as it helps to break down the complex structure of lignocellulosic biomass, making it easier to extract the desired components.
The second step involves the enzymatic hydrolysis of the pretreated biomass using cellulases and hemicellulases. The enzymes break down the cellulose and hemicellulose components of the biomass into simple sugars, which can then be separated and purified using various chromatography techniques. The final product obtained from this process is Solex, which is a soluble extract of lignocellulose.
Scientific Research Applications
Solex has potential applications in various fields such as biotechnology, agriculture, and medicine. In biotechnology, Solex can be used as a substrate for the production of biofuels and other bioproducts. In agriculture, Solex can be used as a soil amendment to improve soil fertility and plant growth. In medicine, Solex has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes.
properties
CAS RN |
13980-00-2 |
|---|---|
Product Name |
Solex |
Molecular Formula |
C6H11N7O7 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |
InChI Key |
CJYDNDLQIIGSTH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
13980-00-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



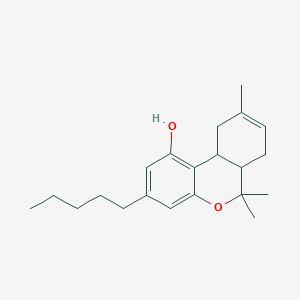
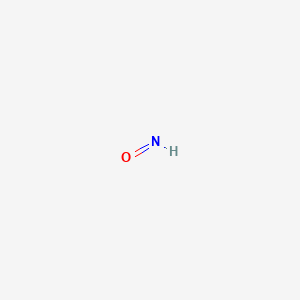

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
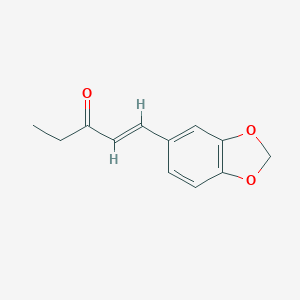
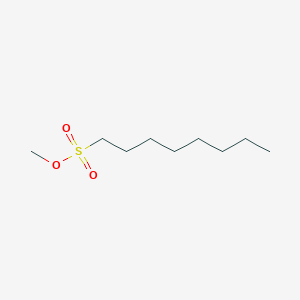
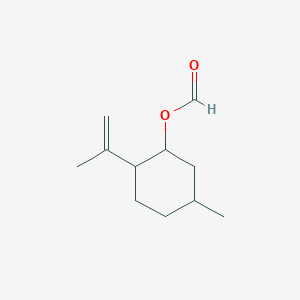

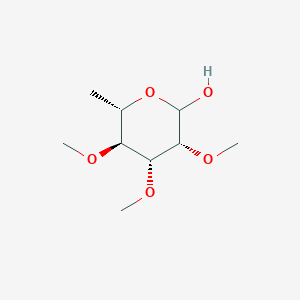
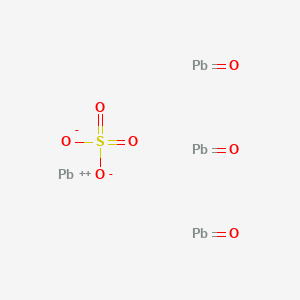
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
